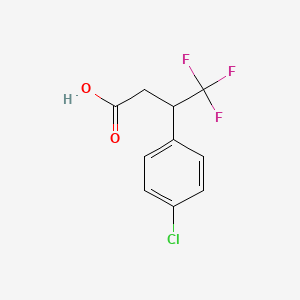

3-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O2/c11-7-3-1-6(2-4-7)8(5-9(15)16)10(12,13)14/h1-4,8H,5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDKICGBQNLAQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid typically involves the reaction of 4-chlorobenzaldehyde with trifluoroacetic acid in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as dichloromethane or toluene. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted chlorophenyl compounds.

Scientific Research Applications

- Chiral Nickel(II) Complexes : These complexes are formed with glycine Schiff bases and are crucial for achieving asymmetric synthesis.

- Alkylation Reactions : The use of trifluoroethyl iodide allows for effective incorporation of the trifluoromethyl group.

- Recyclable Chiral Auxiliaries : These enable the recovery and reuse of catalysts, making the process more sustainable.

Medicinal Chemistry

3-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid serves as a bioisostere for leucine in drug design. This substitution can modulate a compound's pharmacokinetic properties by enhancing its metabolic stability and binding affinity to target proteins.

Case Studies

- Peptide Design : Research indicates that incorporating 2-amino-4,4,4-trifluorobutanoic acid into peptide sequences can lead to improved biological activity compared to traditional amino acids due to enhanced interactions with target receptors .

- Anticancer Agents : Compounds featuring this amino acid have shown promise in developing novel anticancer agents by mimicking essential biological pathways while improving selectivity and efficacy .

Chemical Biology

In chemical biology applications, the compound's ability to mimic leucine allows researchers to study protein interactions and metabolic pathways more effectively. Its distinct properties can also be leveraged in the development of selective inhibitors or modulators of enzymatic activity.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets. The trifluorobutanoic acid moiety can interact with enzymes or receptors, leading to changes in their activity. The chlorophenyl group may also contribute to the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Positional Isomers: 2-(4-Chlorophenyl)-4,4,4-trifluorobutanoic Acid

Key Differences :

- Structure : The chlorophenyl group is attached to carbon 2 instead of carbon 3, altering steric and electronic effects.

- Molecular Properties :

- SMILES :

C1=CC(=CC=C1C(CC(F)(F)F)C(=O)O)Cl(vs.C1=CC(=CC=C1C(CC(F)(F)F)CC(=O)O)Clfor the target compound, inferred). - Collision Cross-Section (CCS) : Predicted CCS values (e.g., 151.8 Ų for [M+H]+) indicate molecular compactness, which may differ for the target compound due to positional isomerism .

- SMILES :

- Applications : Positional isomers often exhibit divergent biological activities due to altered binding interactions.

Substituted Phenyl Derivatives: 3-(3,5-Dichlorophenyl)-4,4,4-trifluorobutanoic Acid

Key Differences :

- Structure : Features two chlorine atoms on the phenyl ring (3,5-positions) instead of one (4-position).

- Electronic Effects: Increased electron-withdrawing capacity enhances acidity (lower pKa) compared to the mono-chlorinated analog.

Functional Group Variants: 3-(S)-Amino-4,4,4-trifluorobutanoic Acid

Key Differences :

- Structure: Replaces the chlorophenyl group with an amino group (-NH2).

- Acidity/Reactivity: The amino group increases hydrophilicity (lower logP) and introduces basicity, contrasting with the acidic carboxylic acid and lipophilic chlorophenyl in the target compound.

- Applications: Amino-substituted analogs are more suited for peptide synthesis or enzyme inhibition studies .

Hydroxylated Derivatives: 4,4,4-Trifluoro-3-hydroxybutanoic Acid

Key Differences :

- Structure : Contains a hydroxyl group (-OH) at carbon 3 instead of a chlorophenyl group.

- Hydrogen Bonding: The -OH group enhances solubility in polar solvents (e.g., water or ethanol) and may lower melting points compared to the hydrophobic chlorophenyl variant.

- Synthesis : Prepared via asymmetric reduction of trifluoromethyl ketones, differing from the halogenation pathways used for chlorophenyl derivatives .

Physicochemical and Structural Data Table

| Compound Name | Molecular Formula | Substituents | Key Properties (Inferred) | Applications |

|---|---|---|---|---|

| 3-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid | C10H8ClF3O2 | 4-Cl-C6H4, CF3 | High lipophilicity, moderate acidity | Pharmaceutical intermediates |

| 2-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid | C10H8ClF3O2 | 4-Cl-C6H4 (C2), CF3 | CCS: 151.8 Ų ([M+H]+) | Agrochemical research |

| 3-(3,5-Dichlorophenyl)-4,4,4-trifluorobutanoic acid | C10H7Cl2F3O2 | 3,5-Cl2-C6H3, CF3 | Enhanced acidity, higher logP | Pesticide development |

| 3-(S)-Amino-4,4,4-trifluorobutanoic acid | C4H6F3NO2 | NH2, CF3 | Hydrophilic, basic | Peptide synthesis |

| 4,4,4-Trifluoro-3-hydroxybutanoic acid | C4H5F3O3 | OH, CF3 | High solubility, low melting point | Chiral building blocks |

Biological Activity

3-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid is a compound of significant interest due to its potential therapeutic applications and unique biochemical properties. This article presents a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

- Molecular Formula : C11H10ClF3O2

- Molecular Weight : 268.61 g/mol

- LogP (Partition Coefficient) : 2.1

- Hydrogen Bond Donor Count : 2

- Hydrogen Bond Acceptor Count : 6

- Rotatable Bond Count : 3

These properties suggest that the compound has moderate lipophilicity, which may influence its absorption and distribution in biological systems.

Research indicates that this compound acts through several mechanisms:

- Inhibition of Protein Synthesis : It has been shown to inhibit the synthesis of specific proteins involved in inflammation and cellular stress responses.

- Modulation of Signaling Pathways : The compound interacts with transforming growth factor-beta (TGF-β) pathways, which are crucial in various cellular processes including proliferation and differentiation .

- Antioxidant Activity : Studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Skin Conditions Treatment : A study demonstrated the efficacy of this compound in treating skin conditions such as psoriasis and dermatitis. The compound was applied topically, resulting in significant improvement in symptoms compared to control groups .

- Wound Healing Enhancement : In another case study involving diabetic rats, the application of this compound led to accelerated wound healing rates and improved tissue regeneration compared to untreated controls .

- Cancer Research : Preliminary research indicates potential anti-cancer properties. The compound was tested on various cancer cell lines and exhibited cytotoxic effects, particularly in melanoma cells .

Q & A

Q. What are the optimal synthetic routes for 3-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions using fluorinated precursors. For example, asymmetric synthesis via chiral catalysts (e.g., tert-butanesulfinamide) can yield enantiomerically enriched intermediates. Key parameters include temperature control (0–6°C for boronic acid intermediates ), solvent polarity adjustments (e.g., CHCl₃ for esterification ), and purification via recrystallization (mp 263–265°C for fluorophenylboronic acid derivatives ). Yield optimization may require iterative adjustments of stoichiometry and catalytic loading, as demonstrated in the preparation of 4,4,4-trifluoro-3-hydroxybutanoate derivatives .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is critical for identifying trifluoromethyl groups (δ −60 to −70 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₀H₉ClF₃O₂: calc. 257.02, found 257.03 ).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, while chiral columns resolve enantiomers .

- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives (e.g., tert-butoxycarbonyl-protected amino acids ).

Q. What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis of the trifluoromethyl group . Desiccants (e.g., silica gel) mitigate moisture-induced degradation. For long-term stability, lyophilization is recommended for carboxylic acid derivatives .

Advanced Research Questions

Q. How can researchers resolve stereochemical complexities in the synthesis of enantiomerically pure this compound?

- Methodological Answer : Asymmetric catalysis using chiral auxiliaries (e.g., tert-butanesulfinamide) enables enantioselective synthesis . For example, (R)- and (S)-enantiomers of 4,4,4-trifluorobutanoic acid derivatives can be separated via chiral HPLC (Chiralpak AD-H column) or enzymatic resolution . X-ray crystallography of intermediates (e.g., methyl esters ) validates absolute configuration.

Q. What computational modeling approaches are suitable for predicting the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target receptors (e.g., enzymes in antimicrobial pathways ).

- DFT Calculations : Analyze electronic effects of the 4-chlorophenyl group on acidity (pKa ~2.5–3.0 ) and reactivity.

- QSAR Models : Corrogate substituent effects (e.g., fluorine position) with bioactivity data from PubChem .

Q. How should researchers address contradictions in reported synthetic yields when using different catalytic systems for fluorinated butanoic acids?

- Methodological Answer : Systematically compare reaction parameters:

- Catalyst screening (e.g., Pd vs. Cu in cross-coupling ).

- Solvent effects (polar aprotic solvents like DMF enhance boronic acid reactivity ).

- Post-hoc analysis via GC-MS or HPLC to identify byproducts (e.g., dehalogenated intermediates ).

Q. What methodologies are recommended for studying the reaction mechanisms of trifluoromethyl group introduction in aryl-substituted butanoic acids?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁸O or deuterated reagents to track trifluoromethylation pathways .

- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy (C=O stretch at 1700–1750 cm⁻¹ ).

- DFT Transition State Analysis : Identify rate-limiting steps (e.g., nucleophilic attack on trifluoromethyl ketones ).

Q. How can in vitro assays be designed to evaluate the antimicrobial potential of this compound?

- Methodological Answer :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (IC₅₀ calculation ).

- Biofilm Inhibition : Quantify biofilm biomass via crystal violet staining after 24-h exposure .

- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.